molecular formula C14H16N2O2 B8308801 (2-(2-Methoxybenzylamino)-3-pyridinyl)methanol

(2-(2-Methoxybenzylamino)-3-pyridinyl)methanol

Cat. No. B8308801
M. Wt: 244.29 g/mol
InChI Key: UXMOWUNQMGAUIS-UHFFFAOYSA-N
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Patent
US08334236B2

Procedure details

Under a nitrogen gas stream, 2.50 g (65.8 mmol) of lithium aluminum hydride was added to tetrahydrofuran (100 mL) under ice cooling, and a tetrahydrofuran (70 mL) solution of 8.50 g (32.9 mmol) of 2-(2-methoxybenzylamino)nicotinic acid was added dropwise to the above solution. The resulting mixture was stirred for one hour at room temperature. Ethyl acetate was added to the reaction mixture, and then 26.4 mL of a 10% aqueous solution of sodium hydroxide was added thereto. Insoluble materials were filtered off. The filtrate was concentrated, and the residue thus obtained was dissolved in ethyl acetate, dried, filtered, and concentrated. Thus, 8.18 g (yield: quantitative) of the title compound was obtained as a pale yellow viscous product.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].O1CCCC1.[CH3:12][O:13][C:14]1[CH:30]=[CH:29][CH:28]=[CH:27][C:15]=1[CH2:16][NH:17][C:18]1[N:26]=[CH:25][CH:24]=[CH:23][C:19]=1[C:20](O)=[O:21].[OH-].[Na+]>C(OCC)(=O)C>[CH3:12][O:13][C:14]1[CH:30]=[CH:29][CH:28]=[CH:27][C:15]=1[CH2:16][NH:17][C:18]1[C:19]([CH2:20][OH:21])=[CH:23][CH:24]=[CH:25][N:26]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
8.5 g
Type
reactant
Smiles
COC1=C(CNC2=C(C(=O)O)C=CC=N2)C=CC=C1
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Insoluble materials were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue thus obtained
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(CNC2=NC=CC=C2CO)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.18 g
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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